molecular formula C13H23NO4 B2743611 tert-Butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate CAS No. 190734-68-0

tert-Butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate

Cat. No.: B2743611
CAS No.: 190734-68-0
M. Wt: 257.33
InChI Key: GVCDXIVKYBPYQE-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is often used in pharmaceutical research and development due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and 3-methoxy-3-oxopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

tert-Butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is widely used in scientific research due to its versatility:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, enhancing its stability and making it less prone to degradation under various conditions .

Properties

IUPAC Name

tert-butyl 2-(3-methoxy-3-oxopropyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-9-5-6-10(14)7-8-11(15)17-4/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCDXIVKYBPYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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